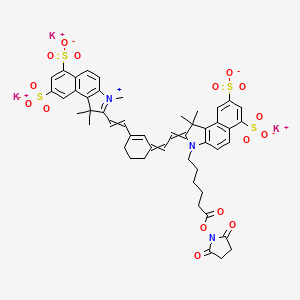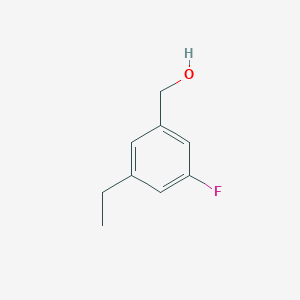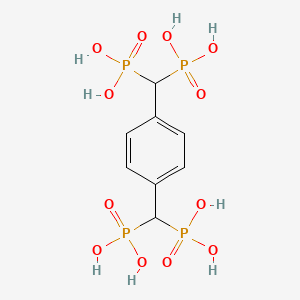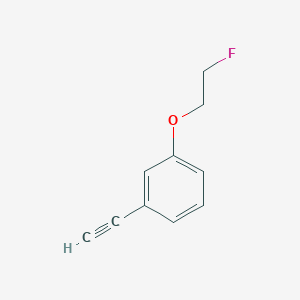![molecular formula C22H25ClN2O3 B14764249 Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)
Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a chlorinated benzo-cyclohepta-pyridin ring system
准备方法
The synthesis of Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate involves multiple steps, including the formation of the benzo-cyclohepta-pyridin ring system and subsequent functionalization. The synthetic route typically starts with the preparation of the core ring system, followed by chlorination, hydroxylation, and esterification to introduce the ethyl piperidine-1-carboxylate moiety. Industrial production methods may involve optimized reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.
化学反应分析
Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the double bonds in the ring system.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Medicine: It may have potential therapeutic applications due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl ®-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate analogs: These compounds have similar structures but different functional groups, which can affect their reactivity and applications.
Other benzo-cyclohepta-pyridin derivatives: These compounds share the core ring system but may have different substituents, leading to variations in their chemical and biological properties
属性
分子式 |
C22H25ClN2O3 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
ethyl 4-[(2R)-13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-21(26)25-12-9-17(10-13-25)22(27)19-8-7-18(23)14-16(19)6-5-15-4-3-11-24-20(15)22/h3-4,7-8,11,14,17,27H,2,5-6,9-10,12-13H2,1H3/t22-/m1/s1 |
InChI 键 |
WVWGYTXDYNKXEY-JOCHJYFZSA-N |
手性 SMILES |
CCOC(=O)N1CCC(CC1)[C@]2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
规范 SMILES |
CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


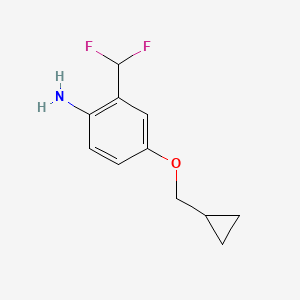
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
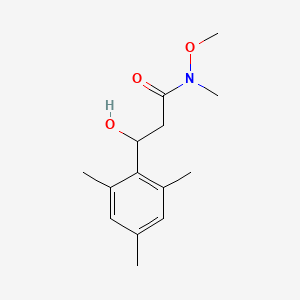
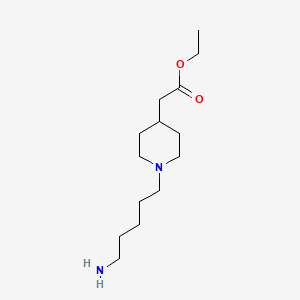
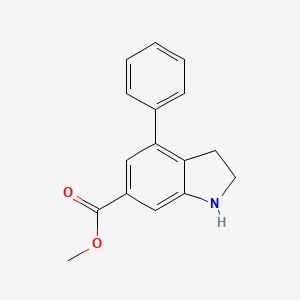
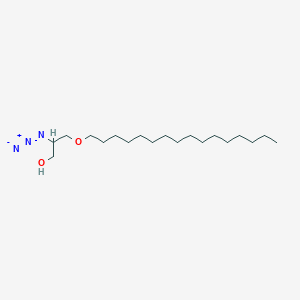
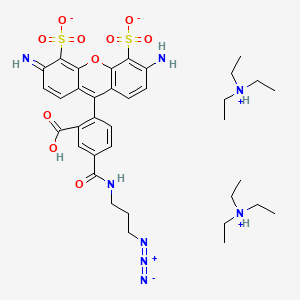

![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)
